7H-Dibenzo(c,g)carbazol-2-ol
CAS No.: 78448-08-5
Cat. No.: VC19349891
Molecular Formula: C20H13NO
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78448-08-5 |
|---|---|
| Molecular Formula | C20H13NO |
| Molecular Weight | 283.3 g/mol |
| IUPAC Name | 12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol |
| Standard InChI | InChI=1S/C20H13NO/c22-14-8-5-13-7-10-18-20(16(13)11-14)19-15-4-2-1-3-12(15)6-9-17(19)21-18/h1-11,21-22H |
| Standard InChI Key | KOSCHMYFTCZOQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=C(C=C5)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7H-Dibenzo(c,g)carbazol-2-ol belongs to the dibenzocarbazole family, characterized by a planar, fused-ring system. The IUPAC name—12-azapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁶,²¹]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol—reflects its pentacyclic structure, which includes:
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A central carbazole moiety (two benzene rings fused to a pyrrole ring).
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Two additional benzene rings fused at the c and g positions.
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A hydroxyl group at the 2-position, enhancing polarity and reactivity.
The compound’s planarity facilitates intercalation into DNA, a mechanism implicated in its genotoxicity .
Spectroscopic Signatures
Key spectroscopic data include:
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UV-Vis Absorption: at 366 nm, typical of extended π-conjugated systems .
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Mass Spectrometry: Exact mass = 283.10000 g/mol (calculated for ) .
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NMR: Predicted deshielding of aromatic protons adjacent to the hydroxyl group, consistent with electron-withdrawing effects.
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of 7H-dibenzo(c,g)carbazol-2-ol typically involves nitration and hydroxylation of the parent DBC (CAS 194-59-2) . A representative protocol includes:
Step 1: Nitration of DBC
DBC is treated with nitric acid under controlled conditions to introduce nitro groups at the 5- and 9-positions, yielding 5,9-dinitro-DBC .
Step 2: Hydroxylation
Nitro groups are reduced to hydroxyl groups via catalytic hydrogenation or enzymatic action (e.g., cytochrome P450-mediated oxidation) .
Optimized Reaction Conditions
Derivatives and Analogues
Hydroxylation at different positions generates isomers with distinct biological activities:
| Derivative | Position of -OH | Mutagenicity (TA98 ±S9) |
|---|---|---|
| 2-Hydroxy-DBC | 2 | 1,200 revertants/µg |
| 3-Hydroxy-DBC | 3 | 980 revertants/µg |
| 4-Hydroxy-DBC | 4 | 1,500 revertants/µg |
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (Parent DBC: 152–154°C) | |
| Boiling Point | 605.9°C (estimated) | |
| Density | 1.398 g/cm³ | |
| Water Solubility | 53.47 µg/L (22°C) | |
| LogP (Octanol-Water) | 5.33 |
The low water solubility and high logP value suggest significant bioaccumulation potential in lipid-rich tissues .
Stability and Reactivity
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Photostability: Susceptible to UV-induced degradation, forming quinone-like products .
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Acid-Base Behavior: pKa ≈ 17.0 (predicted) , indicating weak acidity under physiological conditions.
Biological Activity and Mutagenicity
Mechanisms of Genotoxicity
7H-Dibenzo(c,g)carbazol-2-ol exerts mutagenicity through two primary pathways:
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Nitroreduction: Nitro groups (if present) are reduced to hydroxylamines, forming DNA-adducting nitrenium ions .
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Ring Oxidation: Cytochrome P450 enzymes oxidize the aromatic rings to electrophilic epoxides, which covalently bind DNA .
Ames Test Data
The higher mutagenicity in TA98 (±S9) aligns with frameshift mutation mechanisms .
Environmental and Regulatory Considerations
Environmental Persistence
Regulatory Status
| Agency | Classification | Citation |
|---|---|---|
| IARC | Group 2B (Possible human carcinogen) | |
| EPA | Priority Pollutant | |
| EU | SVHC (Substance of Very High Concern) |
Research Gaps and Future Directions
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